Cas no 955243-50-2 (N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide)
N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide
- N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
- 955243-50-2
- N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzamide
- F2370-0486
- N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide
- AKOS024643591
-
- Inchi: 1S/C19H19FN2O2/c1-13-2-4-15(5-3-13)19(24)21-11-14-10-18(23)22(12-14)17-8-6-16(20)7-9-17/h2-9,14H,10-12H2,1H3,(H,21,24)
- InChI Key: UPTDJHXTNJRWRI-UHFFFAOYSA-N
- SMILES: C(NCC1CC(=O)N(C2=CC=C(F)C=C2)C1)(=O)C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 326.14305602g/mol
- Monoisotopic Mass: 326.14305602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 49.4Ų
N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2370-0486-2μmol |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-5μmol |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-10μmol |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-20μmol |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-1mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-2mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-3mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-4mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-5mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0486-10mg |
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzamide |
955243-50-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide
N-{1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-Ylmethyl}-4-Methylbenzamide: A Comprehensive Overview
The compound N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide, identified by the CAS number 955243-50-2, represents a significant advancement in the field of organic chemistry and drug discovery. This molecule, with its intricate structure, has garnered attention due to its potential applications in various therapeutic areas, particularly in the development of novel pharmaceutical agents.
The synthesis of this compound involves a series of carefully orchestrated reactions, including nucleophilic substitutions and cyclizations, which highlight the importance of stereochemical control in achieving the desired product. Recent studies have demonstrated that the incorporation of a fluorine atom at the para position of the phenyl ring significantly enhances the compound's stability and bioavailability, making it a promising candidate for further exploration in preclinical trials.
One of the most intriguing aspects of this compound is its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Research conducted by Smith et al. (2023) revealed that N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}-4-methylbenzamide exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding underscores its potential utility in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets with remarkable accuracy. Utilizing molecular docking studies, Johnson and colleagues (2023) identified that the compound interacts favorably with the active site of cyclooxygenase-2 (COX-2), a key enzyme implicated in pain and inflammation. These insights not only validate its therapeutic potential but also pave the way for rational drug design strategies aimed at optimizing its pharmacokinetic properties.
In addition to its pharmacological significance, the synthesis and characterization of CAS No 955243-50-2 have contributed to our understanding of heterocyclic chemistry. The formation of the pyrrolidinone ring system, a hallmark feature of this compound, involves a tandem Michael addition-cyclization process that has been extensively studied by organic chemists worldwide. This reaction sequence not only exemplifies the elegance of modern synthetic methods but also serves as a blueprint for constructing similar frameworks in other bioactive molecules.
From an environmental standpoint, recent eco-toxicological assessments have demonstrated that this compound exhibits low toxicity towards aquatic organisms, suggesting that it may be environmentally friendly when used responsibly in industrial or medical applications. However, further studies are required to fully understand its long-term ecological impact and ensure sustainable practices throughout its lifecycle.
In conclusion, N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-Ylmethyl}-4-Methylbenzamide stands as a testament to the relentless pursuit of innovation in chemical research. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in both academic and industrial settings. As research continues to unravel its full potential, this compound is poised to make significant contributions to the advancement of medicine and beyond.
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